5,6-dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
Description
This compound is a pyrimidin-4(3H)-one derivative featuring a 5,6-dimethyl substitution on the pyrimidine ring and a complex side chain comprising a 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine group linked via a 2-oxoethyl moiety. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with heterocyclic compounds studied for pharmaceutical applications, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-11-12(2)17-9-22(15(11)24)8-14(23)21-6-4-13(5-7-21)27(25,26)16-19-18-10-20(16)3/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBZANBNZUJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps typically involve:
- Formation of the Triazole Ring : The triazole moiety is synthesized via cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Pyrimidine Core Construction : The pyrimidine structure is constructed through condensation reactions that link the triazole and piperidine components.
- Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.
Research indicates that the compound exhibits significant biological activity through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit potent antibacterial effects against various pathogens. For instance, compounds similar in structure have demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Pharmacological Profile
The biological activity of this compound can be summarized in the following table:
| Activity | Target/Effect | IC50/Activity Level |
|---|---|---|
| Antibacterial | Various bacterial strains | MIC 0.5 - 8 µg/mL |
| Antifungal | Fungal pathogens | IC50 values around 10 µg/mL |
| Anticancer | Colon carcinoma (HCT116) | IC50 = 6.2 µM |
| Breast cancer (T47D) | IC50 = 27.3 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several triazole derivatives, including those structurally related to our compound. Results indicated that these compounds effectively inhibited bacterial growth, suggesting a potential for development as new antibiotics .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives of the target compound inhibited cell proliferation in cancer cell lines such as HCT116 and T47D, with IC50 values indicating moderate to high potency against these cells .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding affinities of this compound with various targets, including enzymes involved in cancer metabolism and receptors associated with pain pathways . These studies suggest a multifaceted mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s pyrimidinone core is shared with several analogs, but its substituents distinguish it:
- Pyrimidinone Derivatives with Piperidine/Triazole Groups: Unlike 5,6-dimethyl-2-(piperidin-1-yl)pyrimidin-4(1H)-one (), which lacks the triazole-sulfonyl group, the target compound’s sulfonamide linkage may enhance solubility and intermolecular interactions, critical for pharmacokinetics .
- Coumarin-Tetrazole-Pyrimidinone Hybrids: Compounds like those in (e.g., 4i, 4j) replace the sulfonyl-piperidine group with coumarin and tetrazole moieties, which could shift biological activity toward anticoagulant or anti-inflammatory pathways .
- Methylisoxazole Derivatives : Analogs such as 6-(5-methylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one () feature sulfur-based substituents, likely reducing polarity compared to the target compound’s sulfonyl group .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required for optimal yield?
- Methodology : The synthesis typically involves multi-step pathways. A critical step is the sulfonylation of the piperidine moiety, which requires anhydrous conditions and catalysts like triethylamine to minimize hydrolysis. Metal carbonyl-mediated rearrangement (e.g., using ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates) can be employed to construct the pyrimidinone core . Cyclization reactions under acidic conditions (e.g., HCl/EtOH) are used to form the triazole-sulfonyl-piperidine subunit .
- Key Conditions : Maintain inert atmospheres (N₂/Ar) during sulfonylation, optimize pH for cyclization (~pH 3–4), and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C5/C6 of pyrimidinone) .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion). Discrepancies between NMR and MS data may indicate residual solvents or degradation; cross-validate with FT-IR for functional groups (e.g., carbonyl at 1700 cm⁻¹) .
Q. What are the recommended storage conditions and solubility profiles to maintain stability?
- Storage : Store at room temperature (20–25°C) in amber vials under desiccant to prevent hydrolysis of the sulfonyl group. Avoid DMSO for long-term storage due to oxidative degradation risks .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Pre-saturate aqueous buffers with the compound to avoid precipitation in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions, and what validation experiments are required?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., sulfonyl group electrophilicity) .
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and cellular assays (e.g., IC₅₀ in cancer cell lines) .
- Validation : Compare computational binding poses with X-ray crystallography (if available) or mutagenesis studies to confirm critical residues .
Q. What strategies resolve discrepancies between in vitro bioactivity data and computational predictions?
- Methodology :
- Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may enhance or inhibit activity in cellular models .
- Pathway Analysis : Integrate transcriptomics (RNA-seq) to identify off-target effects not predicted by docking .
Q. How can the synthetic pathway be optimized to reduce byproduct formation during sulfonylation?
- Methodology :
- Stepwise Sulfonylation : Introduce the sulfonyl group before piperidine coupling to minimize steric hindrance .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for improved regioselectivity .
- Byproduct Analysis : Use preparative HPLC to isolate impurities and characterize via NMR/MS. Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride:piperidine) to suppress side reactions .
Q. What environmental fate studies are critical for assessing ecological risks during preclinical development?
- Methodology :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .
- Bioaccumulation : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values .
Notes
- Data References : Avoid conflicting interpretations by cross-referencing analytical results (e.g., NMR vs. XRD for crystallinity) .
- Advanced Synthesis : Optimize reaction time and temperature using DoE (Design of Experiments) to balance yield and purity .
- Biological Studies : Include positive controls (e.g., known kinase inhibitors) to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
